3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Overview
Description
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C7H9BrO2S and a molecular weight of 237.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a thiophene ring, which is further oxidized to form a 1,1-dioxide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide typically involves the bromination of 5-ethyl-2-methylthiophene followed by oxidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The oxidation step is usually performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo further oxidation or reduction depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets and modulating their activity . The compound can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylthiophene 1,1-dioxide
- 5-Ethyl-2-methylthiophene 1,1-dioxide
- 3-Bromo-5-methylthiophene 1,1-dioxide
Uniqueness
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both an ethyl and a methyl group, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-bromo-5-ethyl-2-methylthiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2S/c1-3-6-4-7(8)5(2)11(6,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJOCKDSKDLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1(=O)=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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